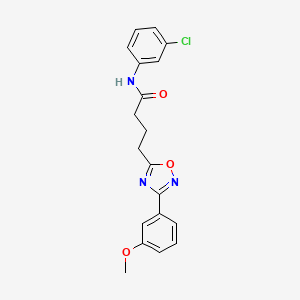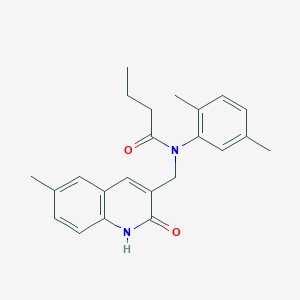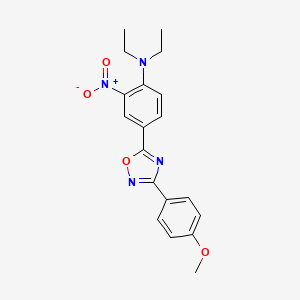
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as ODAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. ODAN is a fluorescent probe that is commonly used to detect the presence of nitric oxide in biological systems.
作用机制
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline works by reacting with nitric oxide to form a highly fluorescent compound. The fluorescence of this compound increases significantly upon reaction with nitric oxide, allowing for its detection in biological systems. The reaction between this compound and nitric oxide is highly specific, making it an ideal probe for detecting nitric oxide in complex biological systems.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that is safe for use in laboratory experiments.
实验室实验的优点和局限性
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several advantages as a fluorescent probe for detecting nitric oxide in biological systems. It is highly specific, sensitive, and non-toxic, making it an ideal probe for use in laboratory experiments. However, this compound has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, this compound has limited solubility in aqueous solutions, which can make its use in certain experiments challenging.
未来方向
There are several future directions for research involving N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential application is the development of new fluorescent probes that are more sensitive and specific than this compound. Another area of research is the use of this compound in the development of new treatments for diseases that are associated with nitric oxide dysregulation, such as cardiovascular disease and cancer. Additionally, this compound could be used in the development of new diagnostic tools for detecting nitric oxide in biological systems, which could have important implications for disease diagnosis and treatment.
Conclusion:
In conclusion, this compound is a fluorescent probe that has significant potential for use in scientific research. Its ability to detect nitric oxide in biological systems makes it an important tool for understanding the role of nitric oxide in physiological processes and for developing treatments for diseases that are associated with nitric oxide dysregulation. While this compound has some limitations, its advantages make it a valuable tool for researchers in the field of biochemistry. Future research involving this compound could lead to the development of new diagnostic tools and treatments for a wide range of diseases.
合成方法
The synthesis of N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline with diethylamine. The product is then purified through column chromatography to obtain this compound in its pure form. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.
科学研究应用
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has various applications in scientific research, particularly in the field of biochemistry. This compound is commonly used as a fluorescent probe to detect the presence of nitric oxide in biological systems. Nitric oxide is an important signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The detection of nitric oxide is essential for understanding its role in these processes and for developing treatments for diseases that are associated with nitric oxide dysregulation.
属性
IUPAC Name |
N,N-diethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-4-22(5-2)16-11-8-14(12-17(16)23(24)25)19-20-18(21-27-19)13-6-9-15(26-3)10-7-13/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDCZQYYBALVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699003.png)
![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)
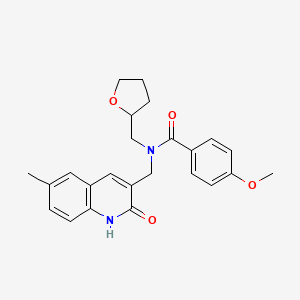
![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)

![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)
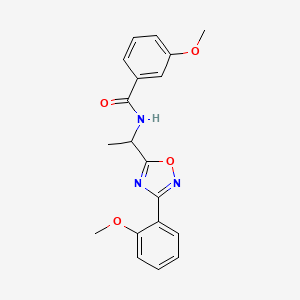


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)
